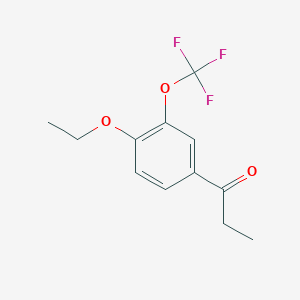
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.23 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired ketone . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic transformations and signal transduction processes .
Comparison with Similar Compounds
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the ethoxy group, which can affect its chemical properties and reactivity.
1-(4-(Trifluoromethoxy)phenyl)propan-1-one: Similar in structure but without the ethoxy group, leading to differences in its applications and reactivity.
The presence of both ethoxy and trifluoromethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
GUPKDNLXPZUQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





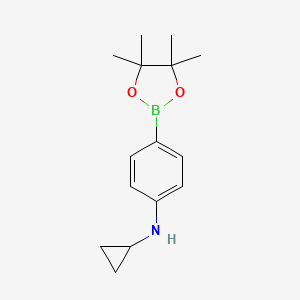
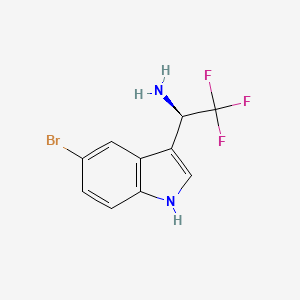
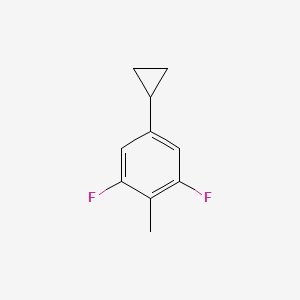

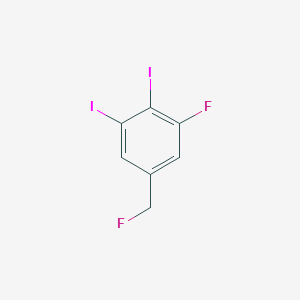
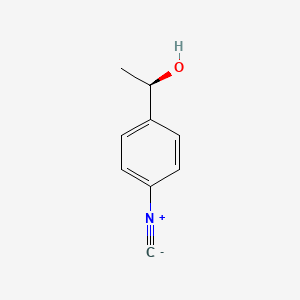
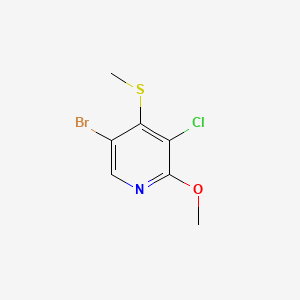
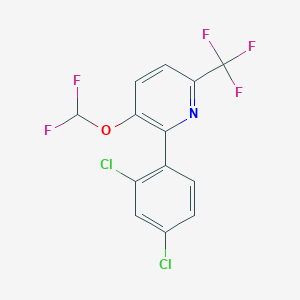


![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
